Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDIC is a heterocyclic compound that belongs to the indole family of organic compounds. It has a unique structure that makes it a promising candidate for several applications, including drug discovery, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and physiological effects:
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of adhesion molecules involved in leukocyte recruitment. Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has also been shown to inhibit the replication of several viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has several advantages as a chemical compound for lab experiments. It is easy to synthesize, has a well-defined structure, and exhibits a range of pharmacological activities. However, there are also limitations to its use. Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not very soluble in water, which can make it difficult to use in certain assays. Additionally, it has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate. One potential area of research is the development of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate derivatives with improved pharmacological properties. Another area of interest is the use of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate in material science, where it has the potential to be used as a building block for the synthesis of new materials. Additionally, the mechanism of action of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenyl-2-propanol. This intermediate is then reduced to 2-amino-1-phenyl-2-propanol, followed by a cyclization reaction to form the indole ring. The final step involves the esterification of the carboxylic acid group with methanol to form Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate.
Scientific Research Applications
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Several studies have reported the synthesis of Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate derivatives that exhibit improved pharmacological properties, such as increased potency and selectivity.
properties
CAS RN |
115054-63-2 |
---|---|
Product Name |
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate |
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11H,2H2,1H3 |
InChI Key |
XZLUUGAHUABOCN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=CC(=O)C(=O)C=C2N1 |
Canonical SMILES |
COC(=O)C1CC2=CC(=O)C(=O)C=C2N1 |
synonyms |
1H-Indole-2-carboxylicacid,2,3,5,6-tetrahydro-5,6-dioxo-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.